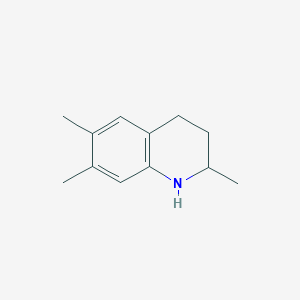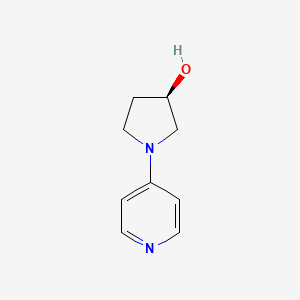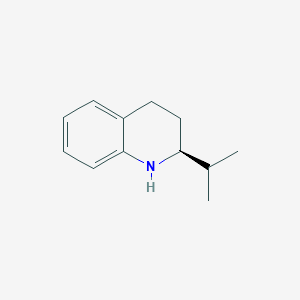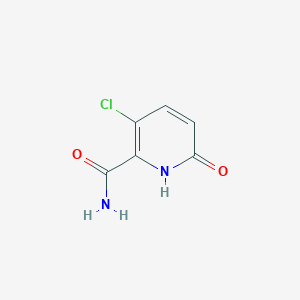![molecular formula C10H11N3 B11916485 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that features an indole core fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can be achieved through a multi-step process involving the formation of the indole core followed by the construction of the imidazole ring. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Following the formation of the indole core, the imidazole ring can be constructed through a cyclization reaction. This can be achieved by reacting the indole derivative with appropriate reagents such as aldehydes or ketones in the presence of a catalyst. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Tetrahydrocarbazole: A compound with a similar fused ring system but different functional groups.
Uniqueness
2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is unique due to its specific fusion of the indole and imidazole rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-methyl-1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h4-5,11H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
BXLAMYZDKMWWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=C3CCNC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)




![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)


